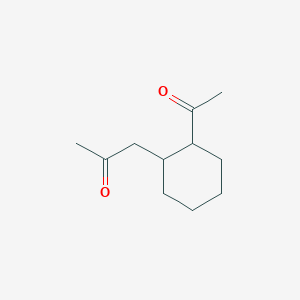

1-(2-Acetylcyclohexyl)propan-2-one

Description

1-(2-Acetylcyclohexyl)propan-2-one is a bicyclic ketone featuring a cyclohexyl ring substituted with an acetyl group at the 2-position and a propan-2-one moiety. Its synthesis involves a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% efficiency . Spectroscopic data align with prior reports, confirming its structural identity . The acetyl and ketone groups confer distinct reactivity and polarity, influencing its physical and chemical behavior.

Properties

CAS No. |

61764-79-2 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-(2-acetylcyclohexyl)propan-2-one |

InChI |

InChI=1S/C11H18O2/c1-8(12)7-10-5-3-4-6-11(10)9(2)13/h10-11H,3-7H2,1-2H3 |

InChI Key |

NIYSBLXXHXZFJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1CCCCC1C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetylcyclohexyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-acetylcyclohexanone can then undergo a Claisen condensation with propan-2-one to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by Claisen condensation. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetylcyclohexyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Acetylcyclohexyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Acetylcyclohexyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of 1-(2-Acetylcyclohexyl)propan-2-one and analogous compounds:

*The molecular formula of the target compound can be inferred as C₁₁H₁₆O₂ based on structural analogs.

Key Observations :

- Substituent Effects: The acetyl group in the target compound enhances polarity compared to non-acylated analogs like 1-(1-cyclohexenyl)-2-methylpropan-1-one . This likely increases solubility in polar solvents.

- Synthetic Efficiency : Both the target compound and 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one are synthesized via palladium-catalyzed reactions with 72% yields, suggesting robustness in methods for complex ketones .

- Salt Formation: The hydrochloride salt of 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one exhibits higher water solubility than the neutral target compound, highlighting the impact of ionic functional groups .

Reactivity and Functional Group Analysis

- Acetyl vs. Methoxy Groups : The acetyl group in the target compound is susceptible to nucleophilic attack (e.g., hydrolysis), whereas methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-2-one) may undergo demethylation under acidic or enzymatic conditions, as seen in metabolic studies of p-methoxyamphetamine .

- Aromatic vs.

- Amino Group Reactivity: The amino group in 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one enables salt formation and participation in condensation reactions, a feature absent in the acetyl-substituted target .

Spectral and Analytical Data

- NMR Signatures : The target compound’s acetyl group would produce a distinct carbonyl signal at ~205–210 ppm in ¹³C NMR, differentiating it from compounds like 1-(4-hydroxyphenyl)propan-2-one, which shows aromatic proton signals at δ 6.5–7.5 ppm .

- Mass Spectrometry : The molecular ion peak of this compound would differ significantly from 3,5,5-trimethylcyclohex-2-en-1-one (m/z 138.209) due to its larger size and functional groups .

Metabolic and Stability Considerations

While direct metabolic data for the target compound are unavailable, structural analogs suggest:

- Acetyl Hydrolysis : The acetyl group may undergo enzymatic hydrolysis, similar to esterase-mediated reactions in other ketones.

- Demethylation Potential: Methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-2-one) are demethylated to hydroxylated metabolites, as observed in p-methoxyamphetamine metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.